molecular formula C13H16F3NO5S B2744726 N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1798489-50-5

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2744726
CAS No.: 1798489-50-5
M. Wt: 355.33
InChI Key: IEBHFKGDOHQIDO-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a tetrahydropyran ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure selective substitution.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. The tetrahydropyran ring provides structural stability and can influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-N-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]-3,5-dimethylbenzenesulfonamide
  • 3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzonitrile

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and can enhance the compound’s reactivity and binding affinity. This sets it apart from similar compounds that may lack this functional group.

Q & A

Q. Basic: What are the key considerations for synthesizing N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide with high purity and yield?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution and sulfonamide bond formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactivity for sulfonamide coupling .
  • Catalysts : Triethylamine or sodium hydroxide is used to deprotonate intermediates and facilitate bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonamide coupling2-(Trifluoromethoxy)benzenesulfonyl chloride, THF, 0°C7897%
Hydroxyoxane substitution4-Hydroxyoxane, DCM, Et₃N, rt6595%

Q. Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:
Structural validation employs a combination of spectroscopic and computational techniques:

  • NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the hydroxyoxane and trifluoromethoxy groups (e.g., δ 3.5–4.0 ppm for oxane protons; δ 120–125 ppm for CF₃O in ¹³C) .
  • Mass spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₅F₃NO₅S: 370.0562) .
  • X-ray crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and hydroxyoxane groups .

Q. Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations are used to:

  • Predict reactivity : Calculate activation energies for sulfonamide bond formation or trifluoromethoxy group substitutions .
  • Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction rates .
  • Transition state analysis : Identify steric hindrance from the hydroxyoxane group, guiding synthetic modifications .

Example Workflow:

Optimize geometry of reactants/intermediates using B3LYP/6-31G(d).

Simulate reaction trajectories in explicit solvent (e.g., DCM) .

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. Advanced: How do researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Contradictions arise due to assay conditions or target selectivity. Mitigation strategies include:

  • Dose-response profiling : Establish IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate cytotoxicity from targeted effects .
  • Off-target screening : Use kinase/GPCR panels to identify unintended interactions .
  • Metabolomics : Track cellular uptake and metabolism (e.g., LC-MS/MS) to correlate bioactivity with intracellular concentrations .

Table 2: Example Bioactivity Data

AssayTargetIC₅₀ (µM)Selectivity Index
Antibacterial (E. coli)DNA gyrase12.51.2
Cytotoxicity (HeLa)N/A10.3N/A

Q. Advanced: What methodologies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies focus on modifying the hydroxyoxane or trifluoromethoxy groups:

  • Analog synthesis : Replace hydroxyoxane with piperidine or tetrahydropyran derivatives to assess steric/electronic effects .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., –CF₃O enhances lipophilicity by 0.5 logP units) .

Key Finding : The hydroxyoxane group improves solubility but reduces blood-brain barrier penetration, limiting CNS applications .

Q. Basic: What analytical techniques are critical for monitoring reaction intermediates?

Methodological Answer:

  • TLC/HPLC : Track progress of sulfonamide coupling (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • In situ IR spectroscopy : Detect disappearance of sulfonyl chloride peaks (~1370 cm⁻¹) .
  • LC-MS : Identify transient intermediates (e.g., m/z 250 for deprotected amine) .

Q. Advanced: How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH at 40°C for 24h; monitor via HPLC .
    • Thermal stress : Heat to 80°C for 48h; assess decomposition products (e.g., sulfonic acid derivatives) .
  • Arrhenius modeling : Predict shelf-life at 25°C based on degradation kinetics .

Result : Stable at pH 4–7; degrades rapidly in alkaline conditions (t₁/₂ = 8h at pH 9) .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods due to potential release of trifluoromethoxy volatiles .
  • Waste disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5S/c14-13(15,16)22-10-3-1-2-4-11(10)23(19,20)17-9-12(18)5-7-21-8-6-12/h1-4,17-18H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBHFKGDOHQIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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